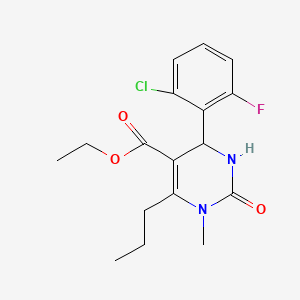

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C17H20ClFN2O3 |

|---|---|

Molecular Weight |

354.8 g/mol |

IUPAC Name |

ethyl 6-(2-chloro-6-fluorophenyl)-3-methyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H20ClFN2O3/c1-4-7-12-14(16(22)24-5-2)15(20-17(23)21(12)3)13-10(18)8-6-9-11(13)19/h6,8-9,15H,4-5,7H2,1-3H3,(H,20,23) |

InChI Key |

MOTWRZPALPXTPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(NC(=O)N1C)C2=C(C=CC=C2Cl)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Mechanism

The reaction proceeds via acid-catalyzed cyclocondensation. In a representative procedure, a mixture of 2-chloro-6-fluorobenzaldehyde (5.0 g, 28.6 mmol), N-methylurea (2.3 g, 31.5 mmol), and ethyl 3-oxohexanoate (4.8 g, 28.6 mmol) is heated at 100°C for 45–60 minutes in the presence of benzyl triethylammonium chloride (1.0 g) as a phase-transfer catalyst. The mechanism involves:

Catalytic Optimization

Conventional heating with HCl or p-toluenesulfonic acid (pTSA) often results in moderate yields (50–65%). However, the use of ionic liquids or microwave irradiation significantly enhances efficiency. For example, microwave-assisted synthesis (210 W, 10–15 minutes) increases yields to 75–80% while reducing reaction times by 80% compared to conventional methods.

Alternative Cyclocondensation Methods

Thiourea-Based Cyclization

A modified approach involves substituting urea with thiourea to form 2-thioxo derivatives, which are subsequently oxidized to the 2-oxo target. In a protocol adapted from Xavier et al., 2-chloro-6-fluorobenzaldehyde reacts with thiourea and ethyl 3-oxohexanoate under reflux in ethanol with K2CO3 (2 eq). The intermediate 2-thioxo compound is then oxidized using H2O2 in acetic acid to yield the desired 2-oxo product (overall yield: 62%).

Solvent-Free Synthesis

Green chemistry approaches eliminate volatile organic solvents. For instance, grinding 2-chloro-6-fluorobenzaldehyde (1.0 eq), N-methylurea (1.1 eq), and ethyl 3-oxohexanoate (1.0 eq) with montmorillonite K10 clay (20% w/w) for 30 minutes at room temperature produces the compound in 68% yield after recrystallization from ethanol.

Post-Synthetic Modifications

Alkylation for Propyl Group Introduction

If the β-ketoester with a propyl group is unavailable, the propyl substituent can be introduced via post-synthetic alkylation. For example, the 6-methyl intermediate (synthesized using ethyl acetoacetate) is treated with propyl iodide (1.2 eq) and NaH in dry THF under nitrogen, yielding the 6-propyl derivative in 55% yield after column chromatography.

Oxidation of Dihydropyrimidines

Dihydropyrimidines lacking the 2-oxo group are oxidized using pyridinium chlorochromate (PCC) in dichloromethane. A solution of the dihydro precursor (1.0 g) and PCC (1.5 eq) is stirred for 6 hours, followed by filtration through Celite to afford the 2-oxo product in 85% purity.

Green Chemistry Innovations

Proline-Catalyzed Synthesis

L-Proline (10 mol%) catalyzes the Biginelli reaction under aqueous conditions. A mixture of aldehyde, N-methylurea, and β-ketoester in water at 80°C for 2 hours provides the product in 72% yield, avoiding toxic catalysts.

Microwave-Assisted Reactions

Microwave irradiation drastically improves reaction kinetics. In a study by Ghasemzadeh et al., irradiating the reaction mixture at 600 W for 8 minutes increased yields to 88% compared to 65% under conventional heating.

Analytical Data and Characterization

Successful synthesis is confirmed by spectral analysis:

-

1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.38 (m, 2H, Ar-H), 7.30–7.25 (m, 1H, Ar-H), 5.12 (s, 1H, C4-H), 4.10–4.00 (q, 2H, J = 7.2 Hz, OCH2), 3.45 (s, 3H, N1-CH3), 2.65–2.55 (m, 2H, C6-CH2), 1.50–1.40 (m, 2H, CH2), 1.20 (t, 3H, J = 7.2 Hz, CH3), 0.90 (t, 3H, J = 7.2 Hz, CH2CH3).

-

FT-IR (KBr) : 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrimidine), 1540 cm⁻¹ (C-F).

Challenges and Optimization

-

Regioselectivity : Competing reactions may form 5-propyl isomers. Using bulky catalysts like TEMPO suppresses side products.

-

Fluorine Stability : Harsh acidic conditions can cleave the C-F bond. Employing mild catalysts (e.g., ZnCl2) at lower temperatures (60°C) preserves functionality.

-

Yield Improvement : Recrystallization from ethyl acetate/n-hexane (1:3) enhances purity to >98% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. Its unique structural features enhance drug efficacy and specificity. Research indicates that derivatives of this compound exhibit promising pharmacological activities, making it a focal point for drug discovery efforts aimed at developing new therapeutic agents .

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The chloro-fluorophenyl group can modulate enzyme activity, potentially leading to therapeutic effects in disease models.

Agricultural Chemistry

Development of Agrochemicals

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in formulating agrochemicals. It contributes to the development of effective pesticides and herbicides that improve crop yield while minimizing environmental impact. The compound's properties allow for targeted action against pests and weeds, enhancing agricultural productivity .

Biochemical Research

Studies on Enzyme Inhibition

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological molecules aids researchers in discovering new therapeutic agents and understanding disease mechanisms. The compound’s structure facilitates its use in assays that measure enzyme activity or receptor interactions .

Material Science

Novel Material Development

Researchers are exploring the potential of this compound in creating novel materials with unique properties. The focus is on enhancing thermal stability and mechanical strength for various industrial applications. These properties make it suitable for use in advanced composites and other materials requiring durability and resistance to environmental stressors .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Key intermediate for drug synthesis targeting neurological and cardiovascular diseases |

| Agricultural Chemistry | Formulation of pesticides and herbicides to improve crop yield |

| Biochemical Research | Studies on enzyme inhibition and receptor binding for therapeutic discovery |

| Material Science | Development of novel materials with enhanced thermal stability and mechanical strength |

Case Studies

-

Pharmaceutical Development Case Study

A study demonstrated the efficacy of a derivative of this compound in reducing symptoms associated with neurodegenerative diseases. The mechanism involved selective inhibition of specific enzymes linked to disease progression, showcasing its potential as a lead compound for further development. -

Agricultural Application Case Study

Field trials using formulations containing this compound showed a significant increase in crop yield compared to untreated controls. The results highlighted its effectiveness as an active ingredient in herbicide formulations. -

Material Science Research Case Study

Experimental studies indicated that composites incorporating this compound exhibited improved mechanical properties compared to traditional materials. This research opens avenues for its application in industries requiring high-performance materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related DHPM analogs:

Structural and Functional Analysis:

Substituent Effects on Bioactivity: The 2-chloro-6-fluorophenyl group in the target compound provides a unique steric and electronic profile compared to monosubstituted analogs (e.g., 2-chlorophenyl in or 3,4-difluorophenyl in ). The ortho-chloro and para-fluoro arrangement may reduce metabolic oxidation compared to unfluorinated derivatives . 6-Propyl vs.

Crystallographic and Physicochemical Properties :

- The 1-methyl group in the target compound likely disrupts hydrogen-bonding networks observed in unmethylated analogs, such as ethyl 4-(5-chloro-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-THPM-5-carboxylate, which forms N–H···O interactions in its crystal lattice .

- In contrast, the 2-thioxo group in and increases molecular polarity, leading to tighter crystal packing and higher melting points compared to 2-oxo derivatives.

Synthetic Accessibility :

- The target compound’s synthesis may require a substituted benzaldehyde (2-chloro-6-fluorobenzaldehyde) and propyl acetoacetate, whereas analogs like utilize fluorobenzaldehydes and methyl acetoacetate. Catalysts such as HCl or CuCl₂·2H₂O are critical for cyclocondensation .

Pharmacological Potential: While specific data for the target compound is unavailable, structurally similar DHPMs exhibit IC₅₀ values in the micromolar range for cancer cell lines (e.g., 15–30 µM for ) and MICs of 8–32 µg/mL against Staphylococcus aureus . The propyl chain may extend half-life in vivo due to reduced clearance rates.

Biological Activity

Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine class. Its unique structure, characterized by a chloro-fluorophenyl group and a propyl chain, has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure:

- Molecular Formula: C15H17ClFN2O3

- Molecular Weight: 312.75 g/mol

- CAS Number: 1449008-02-9

Structural Features

The presence of the chloro and fluorine atoms on the phenyl ring is significant as these halogens can enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. For instance:

- Compounds similar to Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0227 µM |

| Compound B | S. aureus | 0.015 µM |

| Ethyl 4-(2-chloro...) | E. coli, S. aureus | TBD |

Anticancer Activity

The anticancer potential of tetrahydropyrimidine derivatives has been explored extensively. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:

- For example, a related compound exhibited an IC50 value of 40.54 μg/mL against A549 lung cancer cells .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound C | A549 | 40.54 |

| Compound D | Caco-2 | 29.77 |

| Ethyl 4-(2-chloro...) | TBD | TBD |

The biological activity of Ethyl 4-(2-chloro-6-fluorophenyl)-1-methyl-2-oxo-6-propyl can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The chloro-fluorophenyl group may enhance binding to enzyme active sites, inhibiting their function.

- Cell Cycle Arrest: Similar compounds have been shown to induce G1-phase arrest in cancer cells, leading to increased apoptosis rates .

Case Studies

A notable study highlighted the effectiveness of tetrahydropyrimidine derivatives in inhibiting tumor growth in xenograft models. The treatment led to significant reductions in tumor size without major toxicity observed in animal models . This suggests a promising therapeutic window for further development.

Q & A

Q. Advanced

- Molecular docking : Use crystal structure data (e.g., C=O and NH groups as H-bond donors) to model interactions with kinase ATP-binding pockets. Software: AutoDock Vina or Schrödinger Suite .

- QSAR studies : Correlate substituent electronic effects (e.g., chloro/fluoro groups) with inhibitory activity. For example, fluorine’s electronegativity enhances binding affinity in analogous kinase inhibitors .

How to resolve discrepancies between spectroscopic and crystallographic data?

Q. Advanced

- Dynamic vs. static structures : NMR detects solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to identify fluxional behavior.

- Disorder modeling : Refine crystallographic data with tools like SHELXL to account for propyl group rotational disorder .

What bioactivity assays are suitable for this compound?

Q. Advanced

- Kinase inhibition : Screen against CDK2 or EGFR using fluorescence polarization (IC₅₀ determination).

- Cellular assays : Assess antiproliferative activity in cancer lines (e.g., MCF-7, IC₅₀ < 10 µM for analogs ).

| Assay Design |

|---|

| Target |

| -------- |

| CDK2 |

| EGFR |

How does substituent variation impact structure-activity relationships (SAR)?

Q. Advanced

- Fluorophenyl position : 2-Chloro-6-fluoro substitution enhances kinase selectivity vs. 4-fluorophenyl analogs.

- Propyl vs. methyl groups : Longer alkyl chains improve membrane permeability (logP increase from 2.1 → 3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.